(S)-2-Ethynylpyrrolidine-1-sulfonamide
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Overview
Description
(S)-2-Ethynylpyrrolidine-1-sulfonamide is a chiral compound characterized by the presence of an ethynyl group attached to a pyrrolidine ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethynylpyrrolidine-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-Ethynylpyrrolidine, which can be obtained through the alkylation of (S)-pyrrolidine with an ethynyl halide under basic conditions.
Sulfonamide Formation: The ethynylpyrrolidine is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems can also help in maintaining consistent reaction conditions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethynylpyrrolidine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-Ethynylpyrrolidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Ethynylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in their overall structure and biological activity.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid have similar ring structures but lack the ethynyl and sulfonamide groups.
Uniqueness
(S)-2-Ethynylpyrrolidine-1-sulfonamide is unique due to the presence of both the ethynyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C6H10N2O2S |
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Molecular Weight |
174.22 g/mol |
IUPAC Name |
(2S)-2-ethynylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C6H10N2O2S/c1-2-6-4-3-5-8(6)11(7,9)10/h1,6H,3-5H2,(H2,7,9,10)/t6-/m1/s1 |
InChI Key |
JZLWMQOQKYINBO-ZCFIWIBFSA-N |
Isomeric SMILES |
C#C[C@@H]1CCCN1S(=O)(=O)N |
Canonical SMILES |
C#CC1CCCN1S(=O)(=O)N |
Origin of Product |
United States |
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